Methyl vanillate glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

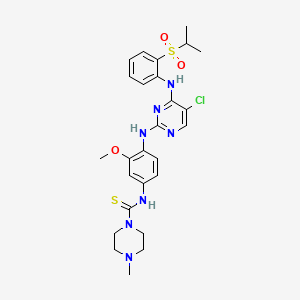

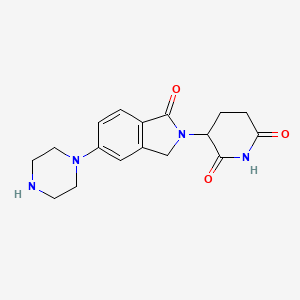

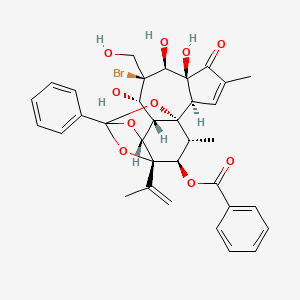

Methyl vanillate glucoside is a secondary metabolite that can be isolated from plants such as Lycium schweinfurthii . It is a compound formed by the esterification of methyl vanillate and glucose. The molecular formula of this compound is C15H20O9, and it has a molecular weight of 344.31 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl vanillate glucoside can be synthesized through enzymatic glycosylation. A thermostable uridine diphosphate-dependent glycosyltransferase (PpGT1) from Paenibacillus polymyxa NJPI29 can catalyze the glycosylation of methyl vanillate . The reaction is carried out in a system with pH 8.0, at 45°C, using 12 mM UDP-Glc and 4 mM methyl vanillate . The yield of this compound in this system can reach 3.58 mM .

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes. The biotransformation of methyl vanillate is performed in a shaking flask at 180 rpm for 24 hours in a 50 mM phosphate buffer solution (pH 8.0). The reaction mixture contains methyl vanillate (1–6 mM), DMSO (2%, v/v), and UDP-Glc (4–20 mM) .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl vanillate glucoside primarily undergoes glycosylation reactions. Glycosylation is a structural modification that increases water solubility, enhances pharmacological activity, and improves the bioavailability of natural products .

Common Reagents and Conditions: The common reagents used in the glycosylation of methyl vanillate include UDP-Glc and glycosyltransferase enzymes such as PpGT1 . The reaction conditions typically involve a pH of 8.0 and a temperature of 45°C .

Major Products Formed: The major product formed from the glycosylation of methyl vanillate is methyl vanillate 4-O-β-D-glucoside .

Applications De Recherche Scientifique

Methyl vanillate glucoside has various scientific research applications due to its biological activities. It has been studied for its cytotoxic activities and can be isolated from plants like Lycium schweinfurthii . The compound’s glycosylation increases its water solubility and enhances its pharmacological activity, making it useful in the development of natural product-based drugs . Additionally, glycosylated compounds like this compound are valuable in the food, cosmetics, and pharmaceutical industries due to their improved bioavailability and stability .

Mécanisme D'action

The mechanism of action of methyl vanillate glucoside involves its interaction with specific molecular targets and pathways. The glycosylation of methyl vanillate enhances its solubility and bioavailability, allowing it to exert its biological effects more effectively . The specific molecular targets and pathways involved in its action are still under investigation, but its enhanced pharmacological activity is attributed to the structural modification through glycosylation .

Comparaison Avec Des Composés Similaires

Methyl vanillate glucoside can be compared with other glycosylated phenolic compounds such as vanillic acid glucoside, caffeic acid glucoside, and ferulic acid glucoside . These compounds share similar glycosylation processes and enhanced biological activities due to increased solubility and bioavailability . this compound is unique in its specific structure and the particular biological activities it exhibits .

Propriétés

Formule moléculaire |

C15H20O9 |

|---|---|

Poids moléculaire |

344.31 g/mol |

Nom IUPAC |

methyl 3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

InChI |

InChI=1S/C15H20O9/c1-21-9-5-7(14(20)22-2)3-4-8(9)23-15-13(19)12(18)11(17)10(6-16)24-15/h3-5,10-13,15-19H,6H2,1-2H3/t10-,11-,12+,13-,15-/m1/s1 |

Clé InChI |

INSAQPSCUXYJAY-ZHZXCYKASA-N |

SMILES isomérique |

COC1=C(C=CC(=C1)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canonique |

COC1=C(C=CC(=C1)C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)

![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)

![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)

![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)